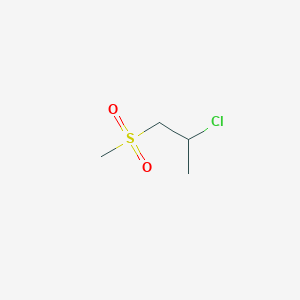
1-(Azidomethoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:
Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.
Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted methoxypropanes.
Reduction: 1-(Aminomethoxy)propane.
Cycloaddition: 1,2,3-Triazoles.
科学的研究の応用
1-(Azidomethoxy)propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
作用機序
The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.
Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.
類似化合物との比較
1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C4H9N3O |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
1-(azidomethoxy)propane |
InChI |
InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |
InChIキー |
AUGXIASOOURECO-UHFFFAOYSA-N |
正規SMILES |
CCCOCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



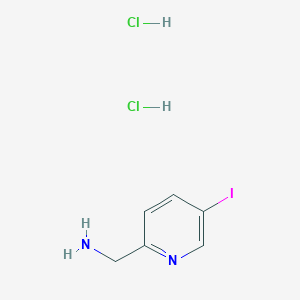
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
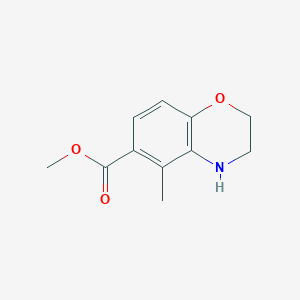
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
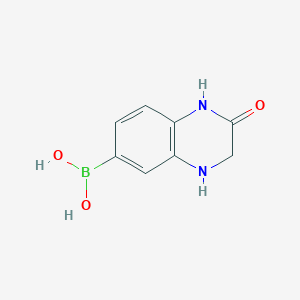
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
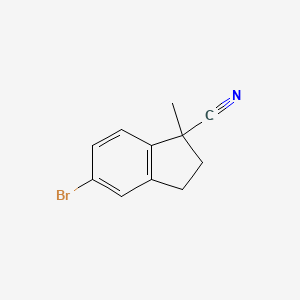
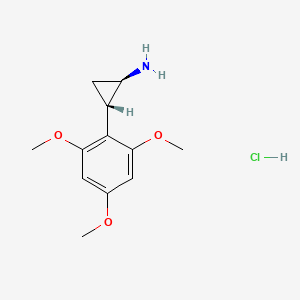


![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
